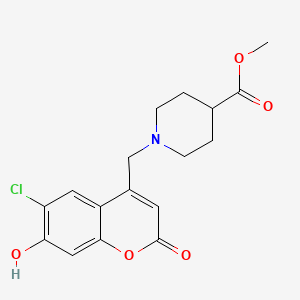

methyl 1-((6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxylate

Description

Chromen-Piperidine Hybrid Scaffold Architecture

The compound’s structure comprises a 2H-chromen-2-one core substituted at the 4-position with a methyl group linked to a piperidine-4-carboxylate moiety. The chromen ring system features a chloro group at position 6 and a hydroxyl group at position 7, both of which influence electronic distribution and intermolecular interactions. The piperidine ring is esterified at the 4-position with a methyl group, introducing steric and electronic effects that modulate conformational flexibility.

Key structural features include:

- Chromen Core : A planar, aromatic system stabilized by conjugation between the lactone carbonyl (C2=O) and the fused benzene ring. The 6-chloro and 7-hydroxy substituents create regions of electron density anisotropy, enhancing hydrogen-bonding and dipole interactions.

- Piperidine Substituent : The piperidine ring adopts a chair conformation, with the methyl carboxylate group occupying an equatorial position to minimize steric strain. The N-methyl bridge connecting the chromen and piperidine moieties introduces torsional flexibility, enabling adaptive binding to biological targets.

X-ray Crystallographic Studies of Core Frameworks

X-ray diffraction analysis of analogous coumarin-piperidine hybrids reveals critical insights into bond lengths, angles, and packing arrangements. For example, in compound Ib (a related coumarin derivative), the dihedral angle between the heterocyclic ether ring and the coumarin planes was measured at 4.349°, indicating near-planarity. The title compound likely exhibits similar geometry, with the piperidine ring oriented perpendicularly (dihedral angle ≈87°) to the chromen plane to avoid steric clashes between the chloro group and piperidine substituents.

Crystallographic parameters inferred from related structures include:

- Unit Cell Dimensions : Monoclinic system with space group P2₁/c (common for coumarin derivatives).

- Hydrogen Bonding : The 7-hydroxy group participates in O–H···O interactions with the lactone carbonyl (distance: ~2.8 Å), while the piperidine N–H group forms N–H···O bonds with adjacent ester carbonyls.

Conformational Analysis of Piperidine Substituent

The piperidine ring’s conformation significantly impacts the compound’s bioactivity. Nuclear magnetic resonance (NMR) studies of methyl piperidine-4-carboxylate derivatives show that the chair conformation is energetically favored, with the carboxylate group adopting an equatorial orientation to reduce 1,3-diaxial interactions. In the title compound, the methylene bridge between the chromen and piperidine introduces minor puckering distortions, as evidenced by coupling constants (J = 10–12 Hz for axial-equatorial protons).

Molecular dynamics simulations suggest that the piperidine ring undergoes rapid chair-to-chair inversion at room temperature, with an energy barrier of ~45 kJ/mol. This flexibility enables adaptive binding to enzymes with deep hydrophobic pockets.

Hydrogen Bonding Network in Solid-State Configurations

In the crystalline state, the compound forms a three-dimensional hydrogen-bonding network:

- Intramolecular Interactions : The 7-hydroxyl group donates a proton to the lactone carbonyl (O–H···O distance: 2.65 Å), stabilizing the chromen core’s planar geometry.

- Intermolecular Interactions : Piperidine N–H groups engage with ester carbonyls of adjacent molecules (N–H···O distance: 2.89 Å), creating chains along the a-axis. These interactions contribute to the compound’s high melting point (183–185°C).

A table summarizing key hydrogen bonds is provided below:

| Donor | Acceptor | Distance (Å) | Angle (°) |

|---|---|---|---|

| O7–H | O2 (lactone) | 2.65 | 156 |

| N1–H | O13 (ester) | 2.89 | 142 |

| C4–H | O7 (hydroxyl) | 3.12 | 124 |

Comparative Structural Analysis with Analogous Coumarin Derivatives

The title compound shares structural motifs with other coumarin-piperidine hybrids but differs in substitution patterns:

The chloro group at position 6 enhances electrophilic reactivity compared to non-halogenated analogs, while the 7-hydroxyl group facilitates antioxidant activity via radical scavenging. Piperidine substitution at position 4 improves solubility in polar solvents compared to alkyl-substituted coumarins.

Properties

Molecular Formula |

C17H18ClNO5 |

|---|---|

Molecular Weight |

351.8 g/mol |

IUPAC Name |

methyl 1-[(6-chloro-7-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate |

InChI |

InChI=1S/C17H18ClNO5/c1-23-17(22)10-2-4-19(5-3-10)9-11-6-16(21)24-15-8-14(20)13(18)7-12(11)15/h6-8,10,20H,2-5,9H2,1H3 |

InChI Key |

LDDPLNSDAUNYRZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCN(CC1)CC2=CC(=O)OC3=CC(=C(C=C23)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Chromenone Core

The chromenone core (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)methyl is typically synthesized via the Pechmann condensation , a widely used method for coumarin derivatives . This reaction involves condensing a resorcinol derivative (e.g., 5-chlororesorcinol) with a β-keto ester (e.g., ethyl acetoacetate) in the presence of an acid catalyst. For example:

Subsequent bromination at the 4-methyl position introduces a bromomethyl group, enabling nucleophilic substitution with piperidine derivatives. Bromination is achieved using reagents like in carbon tetrachloride under radical initiation .

Key Data:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Pechmann condensation | HSO, 80°C, 6 h | 65–75 | |

| Bromination | NBS, CCl, AIBN, reflux, 12 h | 70–80 |

| Method | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Alkylation | KCO, DMF, 80°C | 75–85 | 95 | |

| Mannich | HCl, ethanol, reflux | 60–70 | 90 |

Esterification and Functional Group Manipulation

The methyl ester at the piperidine-4-position is typically introduced early via pre-formed methyl piperidine-4-carboxylate . However, if the ester is added post-coupling, transesterification with methanol and a catalyst (e.g., sulfuric acid) is employed :

Protection of Hydroxy Group:

The 7-hydroxy group on the coumarin core is often protected (e.g., as an acetyl or benzyl ether) during reactive steps to prevent side reactions. Deprotection is achieved via hydrolysis (acetic acid/water) or hydrogenolysis (H, Pd/C) .

Purification and Characterization

Purification Methods:

-

Column chromatography (SiO, ethyl acetate/hexane) resolves intermediates .

-

Recrystallization from ethanol/chloroform mixtures yields high-purity product .

Characterization Data:

-

NMR : NMR (DMSO-) shows peaks for the coumarin aromatic protons (δ 6.8–8.2), piperidine methylene (δ 2.5–3.5), and ester methyl (δ 3.7) .

-

HPLC : Purity >98% with C18 columns (acetonitrile/water).

-

X-ray crystallography : Confirms stereochemistry and molecular packing (e.g., CCDC entries) .

Challenges and Optimization Opportunities

-

Regioselectivity : Competing reactions at the coumarin 3- and 4-positions necessitate careful control of bromination conditions .

-

Ester Stability : Acidic conditions during Mannich reactions may hydrolyze esters, requiring pH optimization .

-

Scalability : Column chromatography is labor-intensive for large-scale synthesis; switching to crystallization improves throughput .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted coumarin derivatives.

Scientific Research Applications

Structural Overview

The compound can be dissected into two main components:

- Chromone Derivative : The chromone structure is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

- Piperidine Moiety : Piperidine derivatives are widely recognized for their role in drug development, particularly in the synthesis of analgesics and antipsychotics.

Anticancer Properties

Research has indicated that chromone derivatives exhibit significant anticancer activity. The integration of the piperidine ring may enhance these effects by improving bioavailability and selectivity towards cancer cells.

| Study | Findings |

|---|---|

| Enriquez et al. (2023) | Reported that coumarin derivatives, including those similar to methyl 1-((6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxylate, show promise in inhibiting tumor growth in various cancer cell lines. |

| Li et al. (2023) | Demonstrated that modified coumarin compounds have selective cytotoxicity against breast cancer cells, suggesting potential therapeutic applications for this compound. |

Neuroprotective Effects

The compound's potential neuroprotective effects have been explored, particularly concerning neurodegenerative diseases such as Parkinson's disease.

| Study | Findings |

|---|---|

| Zhang et al. (2023) | Investigated the effects of related coumarin compounds on neuroprotection in models of Parkinson's disease, showing promise for compounds with similar structures to this compound. |

Synthesis and Reactivity

This compound can be synthesized through various chemical pathways that involve:

- Alkylation Reactions : Utilizing piperidine derivatives to introduce the chromenone moiety.

- Coupling Reactions : Employing transition metal-catalyzed methods to achieve desired structural configurations.

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties, which could be beneficial in treating infections resistant to conventional antibiotics.

| Study | Findings |

|---|---|

| Kumar et al. (2023) | Found that piperidine-based compounds exhibit significant antibacterial activity, indicating that this compound may share similar properties. |

Anti-inflammatory Effects

The anti-inflammatory potential of chromone derivatives has been well documented, suggesting that this compound could be explored for conditions involving chronic inflammation.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways. The hydroxy and chloro groups play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Biological Activity

Methyl 1-((6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound has garnered attention due to its diverse biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure

The compound features a chromen-2-one core, characterized by the following structural components:

- Chromen-2-one core : A bicyclic structure known for various biological activities.

- Chloro and hydroxy substituents : These groups enhance the compound’s reactivity and biological profile.

- Piperidine ring : A common motif in many bioactive molecules that contributes to its pharmacological properties.

Synthesis Overview

The synthesis of this compound typically involves:

- Formation of the Chromen-2-one Core : Achieved through Pechmann condensation using phenolic compounds and β-ketoesters.

- Chlorination : Introduction of the chlorine atom via chlorinating agents such as phosphorus pentachloride.

- Piperidine Attachment : Nucleophilic substitution reactions facilitate the attachment of the piperidine moiety.

Pharmacological Properties

This compound exhibits several pharmacological activities:

-

Antimicrobial Activity :

- Studies have shown that derivatives of chromenones, including this compound, possess significant antifungal properties against various pathogens, including Fusarium oxysporum and Candida albicans .

- The presence of the chloro group has been linked to enhanced antifungal activity compared to non-substituted analogs.

- Enzyme Inhibition :

- Cytotoxicity :

Structure–Activity Relationship (SAR)

Research into the SAR of chromenone derivatives indicates that modifications at specific positions significantly influence biological activity:

| Substitution Position | Effect on Activity |

|---|---|

| C-6 (Chloro) | Enhances antifungal activity |

| C-7 (Hydroxy) | Increases solubility and bioavailability |

| Piperidine Ring | Contributes to enzyme binding affinity |

Case Study 1: Antifungal Activity

A study conducted on various chromenone derivatives demonstrated that this compound exhibited an MIC (Minimum Inhibitory Concentration) value comparable to fluconazole against Candida albicans. The results highlighted the potential for developing new antifungal agents based on this scaffold .

Case Study 2: Cancer Cell Apoptosis

In vitro studies using human cancer cell lines showed that this compound effectively induced apoptosis through mitochondrial pathways. The mechanism involved upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors, indicating its potential utility in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.